molecular formula C19H14N4O3S B2433581 N-(4-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 946368-90-7

N-(4-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2433581
CAS No.: 946368-90-7
M. Wt: 378.41
InChI Key: LDOUTZJINIZKRW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is fused with an acetylphenyl group and an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base catalyst and heating.

    Introduction of the acetylphenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core is reacted with an acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the acetamide moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.

    Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Acetylphenyl derivatives: Compounds with an acetylphenyl group but different core structures.

The uniqueness of N-(4-acetylphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-11(24)12-4-6-13(7-5-12)22-15(25)9-23-10-21-16-14-3-2-8-20-18(14)27-17(16)19(23)26/h2-8,10H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOUTZJINIZKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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